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molecular formula C12H17NO4 B8333908 Ethyl 4-oxo-1-pent-4-enoylpyrrolidine-3-carboxylate

Ethyl 4-oxo-1-pent-4-enoylpyrrolidine-3-carboxylate

Cat. No. B8333908
M. Wt: 239.27 g/mol
InChI Key: JWQSCMAKSPLDCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08372863B2

Procedure details

To the product of Step B, 1-b, (7.06 g, 24.7 mmol) in EtOH (40 mL) was added NaOEt (20.3 mL, 54.4 mmol, 21 wt in EtOH). The reaction was heated to reflux for 3 h and then cooled before the addition of aq HCl (28 mL, 2 M) followed by dilution with EtOAc and brine. The solution was extracted three times with EtOAc and dried (Na2SO4) to afford the title compound, 1-1, which was used without further purification to prepare Intermediate 4. HPLC/MS: 240.1 (M+1); Rt=2.22 min.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-b
Quantity
7.06 g
Type
reactant
Reaction Step One
Name
Quantity
20.3 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
28 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][N:6]([C:14](=[O:19])[CH2:15][CH2:16][CH:17]=[CH2:18])[CH2:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])C.CC[O-].[Na+].Cl.CCOC(C)=O>CCO.[Cl-].[Na+].O>[O:3]=[C:4]1[CH2:5][N:6]([C:14](=[O:19])[CH2:15][CH2:16][CH:17]=[CH2:18])[CH2:7][CH:8]1[C:9]([O:11][CH2:12][CH3:13])=[O:10] |f:1.2,6.7.8|

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CN(CCC(=O)OCC)C(CCC=C)=O)=O
Name
1-b
Quantity
7.06 g
Type
reactant
Smiles
C(C)OC(CN(CCC(=O)OCC)C(CCC=C)=O)=O
Name
Quantity
20.3 mL
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
28 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted three times with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)

Outcomes

Product
Name
Type
product
Smiles
O=C1C(CN(C1)C(CCC=C)=O)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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